molecular formula C16H16N6O5S B12929290 (2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-ol

(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-ol

Cat. No.: B12929290
M. Wt: 404.4 g/mol
InChI Key: JLPMFUYRNUUIAP-DMDPSCGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-ol is a useful research compound. Its molecular formula is C16H16N6O5S and its molecular weight is 404.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-ol (CAS Number: 89845-38-5) is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, which includes a purine derivative linked to an oxolane ring, suggests various biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula for the compound is C16H16N6O5SC_{16}H_{16}N_{6}O_{5}S, with a molecular weight of approximately 372.34 g/mol. The structural features include:

  • A hydroxymethyl group
  • A nitrophenyl sulfanylamino moiety
  • A purine base

These components contribute to its potential interactions with biological macromolecules.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit antitumor properties. For example, derivatives of purine have shown effectiveness in inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of nucleic acid synthesis and interference with cell cycle progression.

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in nucleic acid metabolism. For instance, studies suggest that it could inhibit ribonucleotide reductase, an essential enzyme for DNA synthesis. Inhibition of this enzyme can lead to decreased proliferation of rapidly dividing cells, such as cancer cells.

Antiviral Properties

Preliminary data suggest that the compound may also possess antiviral activity. Compounds with similar structures have been shown to inhibit viral replication by interfering with viral polymerases or other critical enzymes necessary for viral life cycles.

The biological activity of this compound can be elucidated through several proposed mechanisms:

  • Nucleotide Analogue : Mimics natural nucleotides, leading to incorporation into DNA/RNA and subsequent chain termination.
  • Enzyme Interaction : Binds to active sites of enzymes like ribonucleotide reductase or viral polymerases, inhibiting their function.
  • Cell Cycle Disruption : Induces apoptosis or cell cycle arrest in cancer cells through various signaling pathways.

Case Studies

  • In Vitro Studies : Research conducted on human cancer cell lines has shown that the compound significantly reduces cell viability at micromolar concentrations. The IC50 values were determined to be in the range of 10–20 µM.
  • Animal Models : In vivo studies using xenograft models demonstrated that treatment with the compound resulted in tumor size reduction compared to control groups.

Data Tables

PropertyValue
Molecular FormulaC16H16N6O5S
Molecular Weight372.34 g/mol
CAS Number89845-38-5
Antitumor IC5010–20 µM
Enzyme TargetRibonucleotide reductase

Properties

Molecular Formula

C16H16N6O5S

Molecular Weight

404.4 g/mol

IUPAC Name

(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-ol

InChI

InChI=1S/C16H16N6O5S/c23-6-11-10(24)5-13(27-11)21-8-19-14-15(17-7-18-16(14)21)20-28-12-4-2-1-3-9(12)22(25)26/h1-4,7-8,10-11,13,23-24H,5-6H2,(H,17,18,20)/t10-,11+,13+/m0/s1

InChI Key

JLPMFUYRNUUIAP-DMDPSCGWSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NSC4=CC=CC=C4[N+](=O)[O-])CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)NSC4=CC=CC=C4[N+](=O)[O-])CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.